Cas no 1262001-43-3 (2-Fluoro-4-(4-methylthiophenyl)phenol)

2-Fluoro-4-(4-methylthiophenyl)phenol is a fluorinated phenolic compound featuring a methylthiophenyl substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The fluorine atom at the 2-position and the sulfur-containing aromatic group contribute to its unique electronic and steric properties, making it a valuable intermediate for constructing complex molecules. Its structural features allow for selective functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its distinct reactivity profile makes it suitable for cross-coupling reactions and other transformations requiring electron-withdrawing or directing groups.
2-Fluoro-4-(4-methylthiophenyl)phenol structure
1262001-43-3 structure
Product Name:2-Fluoro-4-(4-methylthiophenyl)phenol
CAS No:1262001-43-3
MF:C13H11FOS
MW:234.289245843887
MDL:MFCD18313758
CID:5158439
Update Time:2026-03-04

2-Fluoro-4-(4-methylthiophenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-FLUORO-4-(4-METHYLTHIOPHENYL)PHENOL
    • 2-Fluoro-4-(4-methylthiophenyl)phenol
    • MDL: MFCD18313758
    • Inchi: 1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
    • InChI Key: OLRJKHGGMRMMJY-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)C1C=CC(=C(C=1)F)O

Computed Properties

  • Exact Mass: 234.051
  • Monoisotopic Mass: 234.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.5

2-Fluoro-4-(4-methylthiophenyl)phenol Pricemore >>

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AB319794-5 g
2-Fluoro-4-(4-methylthiophenyl)phenol, 95%; .
1262001-43-3 95%
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€1159.00 2023-04-26
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2-Fluoro-4-(4-methylthiophenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:1262001-43-3)2-Fluoro-4-(4-methylthiophenyl)phenol
Order Number:A1170937
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:18
Price ($):687.0
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2-Fluoro-4-(4-methylthiophenyl)phenol Related Literature

Additional information on 2-Fluoro-4-(4-methylthiophenyl)phenol

Introduction to 2-Fluoro-4-(4-methylthiophenyl)phenol (CAS No: 1262001-43-3)

2-Fluoro-4-(4-methylthiophenyl)phenol, identified by its Chemical Abstracts Service (CAS) number 1262001-43-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic aromatic molecules, characterized by its structural integration of a fluoro-substituted phenol moiety with a thiophene ring. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 2-Fluoro-4-(4-methylthiophenyl)phenol consists of a benzene ring substituted with a fluorine atom at the 2-position and an aromatic thiophene ring linked at the 4-position. The 4-methylthiophenyl group introduces additional electronic and steric influences, which can modulate the reactivity and binding affinity of the molecule. Such structural features are often exploited in medicinal chemistry to enhance pharmacological activity and improve metabolic stability.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The fluorine atom in 2-Fluoro-4-(4-methylthiophenyl)phenol can significantly influence the electronic properties of the molecule, leading to improved binding interactions with biological targets. This has made it a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 2-Fluoro-4-(4-methylthiophenyl)phenol is its potential application in the development of anti-inflammatory and antioxidant agents. Studies have demonstrated that phenolic compounds, particularly those with fluoro substituents, exhibit significant antioxidant properties due to their ability to scavenge reactive oxygen species (ROS). The presence of the thiophene ring further enhances these properties by stabilizing the phenolic structure.

Recent research has also explored the antimicrobial potential of 2-Fluoro-4-(4-methylthiophenyl)phenol. The unique structural motif allows for interactions with bacterial enzymes and cellular components, leading to inhibitory effects on microbial growth. This makes it a promising candidate for developing new antibiotics or antimicrobial agents, particularly against drug-resistant strains.

The synthesis of 2-Fluoro-4-(4-methylthiophenyl)phenol involves multi-step organic reactions, typically starting from commercially available precursors such as 4-methylthiophene and fluorobenzene derivatives. Advanced synthetic techniques, including cross-coupling reactions and palladium catalysis, are often employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In terms of pharmacokinetic properties, 2-Fluoro-4-(4-methylthiophenyl)phenol exhibits favorable characteristics such as good solubility in organic solvents and moderate bioavailability in vivo. These properties are essential for developing effective drug formulations that can be administered orally or through other routes. Additionally, the compound's stability under various conditions makes it suitable for long-term storage and transportation.

The potential therapeutic applications of 2-Fluoro-4-(4-methylthiophenyl)phenol extend beyond anti-inflammatory and antimicrobial uses. Preliminary studies have suggested its efficacy in modulating central nervous system (CNS) activity, making it a candidate for developing neuroprotective agents or treatments for neurological disorders. The interaction between the fluoro-substituted phenol moiety and CNS receptors may provide insights into novel mechanisms of action for therapeutic intervention.

In conclusion, 2-Fluoro-4-(4-methylthiophenyl)phenol (CAS No: 1262001-43-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and explore its potential in various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1262001-43-3)2-Fluoro-4-(4-methylthiophenyl)phenol
A1170937
Purity:99%
Quantity:5g
Price ($):687.0
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